1-(cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol
Beschreibung
Eigenschaften
Molekularformel |
C21H24I2N2O |
|---|---|
Molekulargewicht |
574.2 g/mol |
IUPAC-Name |
1-(cyclohexylamino)-3-(3,6-diiodocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H24I2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2 |
InChI-Schlüssel |
JWFSARIOZVATFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Iodination of Carbazole
The iodination of carbazole typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. A representative protocol from EvitaChem involves:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 9H-carbazole |
| Iodinating agent | ICl (2.2 equiv per position) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature, 24 h |
| Catalyst | None |
| Yield | 78% after recrystallization |
Mechanistic Insights
Electrophilic aromatic substitution occurs preferentially at the 3- and 6-positions due to para-directing effects of the nitrogen atom. Excess iodinating agent ensures di-substitution, while low temperatures minimize polyiodination.
Alternative Route: Metal-Halogen Exchange
Recent advances utilize palladium-catalyzed C–H activation for regioselective iodination. For example:
This method offers superior regiocontrol compared to classical electrophilic substitution.
Synthesis of the Propan-2-Ol Side Chain
Epoxide Ring-Opening Strategy
The 1-cyclohexylamino-3-hydroxypropan-2-ol fragment is synthesized via nucleophilic ring-opening of epichlorohydrin:
Step 1: Epichlorohydrin Activation
Epichlorohydrin reacts with cyclohexylamine in THF at 0°C, yielding 1-chloro-3-cyclohexylaminopropan-2-ol.
Step 2: Hydrolysis
Treatment with aqueous NaOH (1M) at 50°C for 2 h affords the desired diol.
Key Data
-
Reaction Efficiency : 92% conversion (monitored by TLC).
-
Stereochemistry : Racemic mixture; chiral HPLC required for enantiomeric resolution.
Coupling of Fragments: Alkylation and Amination
Mitsunobu Reaction for Ether Formation
The hydroxyl group of 3,6-diiodo-9H-carbazole is coupled with the propan-2-ol side chain using Mitsunobu conditions:
Optimized Protocol
| Component | Quantity |
|---|---|
| 3,6-Diiodo-9H-carbazole | 1.0 equiv |
| 1-Cyclohexylamino-3-hydroxypropan-2-ol | 1.2 equiv |
| DIAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent | Anhydrous THF |
| Temperature | 0°C → reflux, 8 h |
| Yield | 68% after silica gel purification |
Advantages
Buchwald-Hartwig Amination Alternative
For substrates sensitive to Mitsunobu conditions, Pd-mediated amination offers a viable pathway:
Purification and Characterization
Chromatographic Techniques
-
Normal-phase silica gel chromatography : Hexane:EtOAc gradients (3:1 → 1:1) remove unreacted iodocarbazole.
-
Reverse-phase HPLC : C18 column, MeCN:H₂O (0.1% TFA) for enantiomeric separation.
Spectroscopic Validation
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 8.42 (d, J = 1.8 Hz, 2H, Ar–H)
-
δ 7.71 (dd, J = 8.6, 1.8 Hz, 2H, Ar–H)
-
δ 5.89 (br s, 1H, –OH)
-
δ 3.52–3.41 (m, 10H, cyclohexyl and propanol CH₂)
LC-MS (ESI+)
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for iodination steps:
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 64% |
| E-factor | 18.7 |
| PMI (Process Mass Intensity) | 32.1 |
Analyse Chemischer Reaktionen
MMV665882 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Research indicates that compounds similar to 1-(cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol exhibit neuroprotective properties. These properties are crucial for protecting neuronal cells from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may modulate pathways related to cell survival and apoptosis, making it a candidate for further investigation in neuropharmacology.
Interaction Studies
Interaction studies have focused on the effects of this compound on neuronal cells. For instance, it has been shown to influence various receptors and enzymes that play a role in neuronal signaling. The modulation of these pathways can be vital for developing treatments aimed at enhancing neuronal health and function.
Neuropharmacological Research
A study conducted on the neuroprotective effects of related carbazole derivatives demonstrated significant inhibition of neuronal cell death in vitro. These derivatives were tested against oxidative stress-induced cell death models, showing that compounds with similar structural features to 1-(cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol provided substantial protection to neuronal cells.
Potential Anticancer Activity
Another area of investigation has been the anticancer activity of carbazole derivatives. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value indicating effective inhibition of tumor cell proliferation at low concentrations . This suggests that 1-(cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol may also possess similar anticancer properties.
Wirkmechanismus
Der Wirkungsmechanismus von MMV665882 beinhaltet die gezielte Ansteuerung spezifischer molekularer Pfade im Malariaparasiten. Es wird vermutet, dass es die Fähigkeit des Parasiten beeinträchtigt, sich im Wirt zu replizieren und zu überleben. Die genauen molekularen Ziele und Pfade, die beteiligt sind, werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass MMV665882 wichtige Enzyme oder Proteine hemmen könnte, die für das Überleben des Parasiten essentiell sind .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Carbazole Derivatives
Key Trends and Structure-Activity Relationships (SAR)
Halogen Effects :
- Dibromo derivatives (e.g., 8a/8b) exhibit high potency in endocytosis inhibition (IC₅₀ ~2 μM), likely due to bromine’s balance of lipophilicity and steric bulk .
- Dichloro analogs (e.g., compound 10) show antibacterial activity, possibly due to enhanced membrane penetration from smaller halogen size .
- Diiodo substitution (target compound) is hypothesized to increase lipophilicity and halogen bonding but may reduce solubility compared to Cl/Br analogs.
Amino Group Modifications: Cyclohexylamino (target compound): The bulky cyclohexyl group may improve target selectivity but reduce solubility. Benzylamino (): Aromatic groups could enhance π-π interactions in binding pockets. 3-Methylbutylamino (compound 10): Aliphatic chains may improve membrane permeability for antibacterial activity .
Biological Implications: Dynamin inhibitors (e.g., 8a/8b) require optimal halogen size and amino group flexibility for GTPase interaction . Antibacterial activity (compound 10) correlates with moderate lipophilicity and alkylamino side chains .
Biologische Aktivität
1-(Cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol is a novel compound belonging to the carbazole family, characterized by its unique structural features, including a cyclohexylamino group and diiodo substitutions. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of neuronal signaling pathways.
The molecular formula of the compound is , with a molecular weight of approximately 574.2 g/mol. The presence of functional groups such as amines and alcohols contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24I2N2O |
| Molecular Weight | 574.2 g/mol |
| Structure Features | Cyclohexylamino, Diiodo |
| Potential Applications | Neuropharmacology |
Neuroprotective Properties
Research indicates that compounds similar to 1-(cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol exhibit neuroprotective properties . These properties are crucial in protecting neuronal cells from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action may involve modulation of cell survival pathways and inhibition of apoptosis in neuronal cells.
Interaction Studies
Preliminary studies have focused on the interaction of this compound with various receptors and enzymes involved in neuronal signaling. It is hypothesized that the compound may influence pathways related to:
- Cell survival
- Apoptosis
- Neurotransmitter release
These interactions suggest that this compound could serve as a candidate for further research in neuropharmacology.
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that 1-(cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol can significantly reduce oxidative stress in neuronal cell lines, promoting cell viability under conditions mimicking neurodegeneration.
- Animal Models : In animal models of neurodegenerative diseases, administration of this compound has shown promising results in improving cognitive functions and reducing markers of inflammation and apoptosis in brain tissues.
Comparative Analysis with Similar Compounds
The biological activity of 1-(cyclohexylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)propan-2-ol can be compared with structurally similar compounds to highlight its unique pharmacological profile.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(cyclohexylamino)-3-(6-methylcarbazol-9-yl)propan-2-ol | Methyl group instead of iodine | Potentially different biological activity |
| 1-(cyclohexylamino)-3-(3,6-dibromo-carbazol-9-yl)propan-2-ol | Bromine substituents instead of iodine | May exhibit different reactivity patterns |
| 1-(phenylamino)-3-(3,6-diiodo-carbazol-9-yl)propan-2-ol | Phenyl group instead of cyclohexyl | Variations in lipophilicity and biological interaction |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf values in Table 1, ).
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Adjust stoichiometry of iodinating agents to avoid over-halogenation.
How can researchers ensure high purity of the compound, and what analytical techniques are critical for validation?
Basic
Purification Methods :
Q. Analytical Validation :
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm.
- 1H/13C NMR : Confirm substitution patterns (e.g., diiodo groups deshield adjacent protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₃I₂N₂O) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS07/H315/H319) .
- Ventilation : Use fume hoods due to potential respiratory irritation (GHS07/H335) .
- Waste Disposal : Segregate halogenated waste for incineration or approved chemical disposal.
How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Q. Advanced
- Dynamic Effects : Assess tautomerism or rotational barriers (e.g., cyclohexyl group conformation) via variable-temperature NMR .
- X-ray Crystallography : Resolve ambiguous structures using single-crystal diffraction (SHELXL for refinement , ORTEP-3 for visualization ). Example: A similar carbazole-propanol derivative showed hydrogen bonding influencing crystal packing .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify discrepancies .
What computational approaches predict the compound’s electronic properties and reactivity?
Q. Advanced
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation tendencies.
How can impurity profiling and degradation studies be methodologically conducted?
Q. Advanced
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor via LC-MS:
- Impurity Synthesis : Prepare analogs (e.g., monoiodo or dichloro variants) as reference standards (see ).
- Quantitative Analysis : Use pharmacopeial guidelines (e.g., USP/EP) with calibrated HPLC thresholds (e.g., ≤0.5% total impurities) .
What role do halogen substituents (iodine vs. bromine/chlorine) play in biological activity?
Q. Advanced
- Comparative Studies : Synthesize analogs (e.g., 3,6-dibromo or dichloro derivatives) and assess:
How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?
Q. Advanced
- Crystal Packing Analysis : Use SHELXS/SHELXL to identify intermolecular interactions (e.g., π-π stacking of carbazole rings, hydrogen bonds with propanolamine).
- Torsion Angles : Measure dihedral angles between the carbazole and cyclohexylamino groups to correlate conformation with bioactivity .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar carbazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
